molecular formula C14H10N6S2 B5516710 4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,1,3-benzothiadiazole

4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,1,3-benzothiadiazole

Cat. No.: B5516710
M. Wt: 326.4 g/mol
InChI Key: JPQJCWMOPGYRDR-UHFFFAOYSA-N
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Description

4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,1,3-benzothiadiazole is a useful research compound. Its molecular formula is C14H10N6S2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.04083669 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

A series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were designed and synthesized to investigate their biological activities. These compounds demonstrated significant DNA protective ability against oxidative damage and strong antimicrobial activity against various pathogens. In particular, specific compounds exhibited cytotoxicity on cancer cell lines, highlighting their potential in chemotherapy drug development for more efficient therapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Photochemical Properties for Photodynamic Therapy

New zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing Schiff base showed high singlet oxygen quantum yield, making them very useful for photodynamic therapy applications in the treatment of cancer. Their good fluorescence properties and high singlet oxygen quantum yield are crucial for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).

Molecular Docking and Drug Design

Molecular docking studies of synthesized thiadiazole derivatives provide insights into their anti-cancer and anti-bacterial properties, aiding in the understanding of the mechanism behind these activities and the design of novel therapeutic agents (Matwijczuk et al., 2017).

Anticancer Activity and Cytotoxicity

Synthesized derivatives of 1,2,4-triazole and 1,3,4-thiadiazole were evaluated for their cytotoxicity, showing high cytotoxicity in vitro against thymocytes, indicating their potential as anticancer agents. The stimulation effect on B-cells' response was also noted, suggesting their utility in immunotherapy (Mavrova et al., 2009).

Binding to Biomolecules

The binding characteristics of a newly synthesized thiadiazole derivative to human serum albumin were investigated to understand the pharmacokinetic mechanism of the drug. This study provides valuable insights into the microenvironmental changes of human serum albumin induced by the binding of thiadiazole derivatives, which is crucial for drug design and development (Karthikeyan et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Tetrazoles are known to interact with many enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties .

Safety and Hazards

As with any chemical compound, handling “4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,1,3-benzothiadiazole” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on this compound would likely depend on its specific applications. Given the wide range of biological activities associated with tetrazoles, potential areas of interest could include medicinal chemistry and drug development .

Properties

IUPAC Name

4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6S2/c1-2-6-11(7-3-1)20-14(15-18-19-20)21-9-10-5-4-8-12-13(10)17-22-16-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQJCWMOPGYRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.